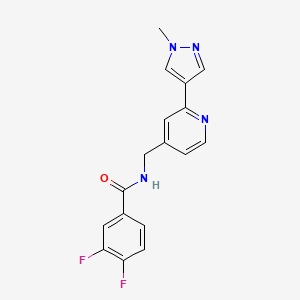

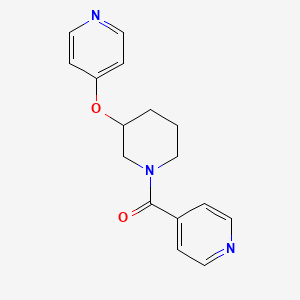

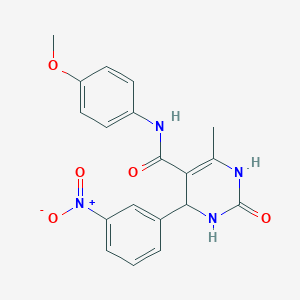

![molecular formula C16H16BrClN4O B3005953 8-(5-溴-2-氯苯甲酰)-3-(1H-1,2,3-三唑-1-基)-8-氮杂双环[3.2.1]辛烷 CAS No. 2210054-11-6](/img/structure/B3005953.png)

8-(5-溴-2-氯苯甲酰)-3-(1H-1,2,3-三唑-1-基)-8-氮杂双环[3.2.1]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enantioselective Construction of 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane scaffold is a fundamental structure in the family of tropane alkaloids, which are known for their diverse biological activities. The synthesis of this scaffold has been a focal point for many research groups, aiming to achieve stereoselective construction. Traditional methods have focused on creating an acyclic precursor containing all necessary stereochemical information for the controlled formation of the bicyclic structure. However, alternative methodologies have been developed to control stereochemistry directly in the transformation that forms the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization of achiral tropinone derivatives .

Synthesis Analysis

A novel synthesis approach for 8-azabicyclo[3.2.1]octanes has been reported, which utilizes sequential oxidative Mannich reactions. This method involves an intermolecular oxidative Mannich coupling of N-aryl pyrrolidines with TMS enol ether, followed by an intramolecular oxidative Mannich cyclization. DDQ serves as the oxidant in both steps of the reaction . Additionally, a straightforward synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue, has been described. This process uses readily available materials and involves simple, high-yielding transformations .

Molecular Structure Analysis

The molecular structure of three isomeric 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones has been elucidated. These compounds exhibit different crystalline structures and space groups, with the absolute configuration determined for one enantiomerically pure isomer. Intramolecular hydrogen bonding between the hydroxy group and the heterocyclic nitrogen atom is observed, as well as intermolecular hydrogen bonding and π-π interactions in the crystal structures .

Chemical Reactions Analysis

Reactions of substituted 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylic acid esters with halogens have been studied. These compounds react with chlorine and bromine to yield 4-halo-2,3,7-triazabicyclo[3.3.0]oct-2-ene-4-carboxylates. Upon heating, these intermediates decompose, releasing a nitrogen molecule and forming 6-halo-3-azabicyclo[3.1.0]hexane-6-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 8-azabicyclo[3.2.1]octane scaffold and its derivatives are closely tied to their molecular structure. The crystallographic analysis provides insights into the conformational preferences of the bicyclic ring system, which can influence the reactivity and interaction with biological targets. The presence of intramolecular hydrogen bonds and π-π interactions suggests potential for specific intermolecular interactions, which could be exploited in the design of new compounds with desired biological activities .

科学研究应用

合成和结构研究

合成和构象分析:该化合物及其衍生物已被合成并研究了它们的结构和构象性质。例如,Izquierdo 等人 (1991) 合成了一系列 8-β-酰氧基-3-苯乙基-3-氮杂双环[3.2.1]辛烷及其衍生物,分析了它们的构象和药理性质 (Izquierdo 等,1991)。

自由基易位反应:Ikeda 等人 (1996) 描述了使用自由基易位反应合成桥连氮杂环化合物,展示了一种生产这些复杂结构的有效方法 (Ikeda 等,1996)。

化学反应性和应用

环加成反应:由 Cavalleri 等人 (1992) 研究的该化合物参与环加成反应,突出了其在合成化学中的潜力,特别是在生产吡啶酮和氮杂双环衍生物方面 (Cavalleri 等,1992)。

纳米结构复合材料的合成:Ziarani 等人 (2015) 探索了通过点击反应合成功能化倍半硅氧烷,展示了该化合物在创建先进纳米结构中的作用 (Ziarani 等,2015)。

生物学和药理学意义

托烷生物碱合成:Rodríguez 等人 (2021) 的研究重点是对 8-氮杂双环[3.2.1]辛烷骨架的对映选择性构建,这对于合成以各种生物活性而闻名的托烷生物碱至关重要 (Rodríguez 等,2021)。

有机合成中的对映选择性制备:如 Ishida 等人 (2010) 所概述的对映选择性制备方法对于合成 8-氮杂双环[3.2.1]辛烷衍生物至关重要,适用于各种有机合成 (Ishida 等,2010)。

属性

IUPAC Name |

(5-bromo-2-chlorophenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrClN4O/c17-10-1-4-15(18)14(7-10)16(23)22-11-2-3-12(22)9-13(8-11)21-6-5-19-20-21/h1,4-7,11-13H,2-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMENLMUYALQDLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)C3=C(C=CC(=C3)Br)Cl)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

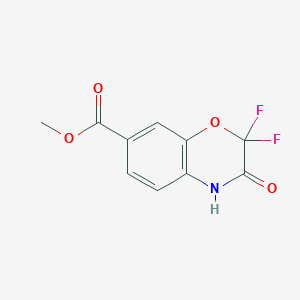

![(3,4-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005871.png)

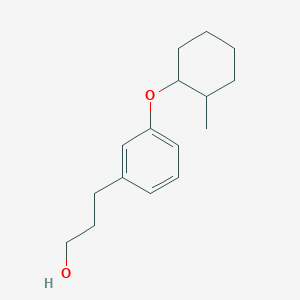

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylquinoline](/img/structure/B3005886.png)

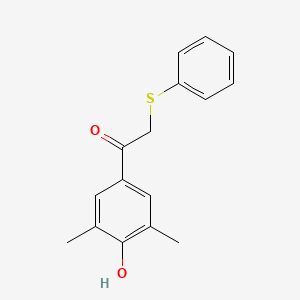

![2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B3005892.png)